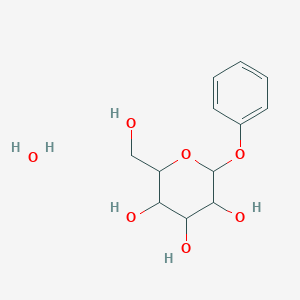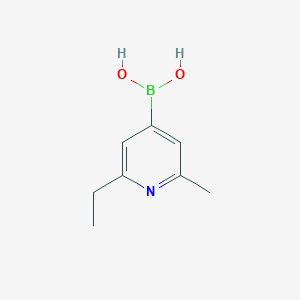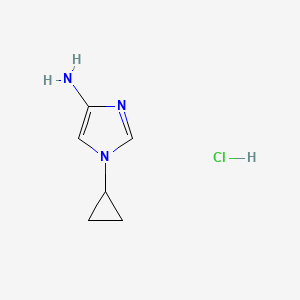![molecular formula C21H15F6N3O3 B12501513 (5E)-5-(1-{[4-(trifluoromethyl)benzyl]amino}ethylidene)-1-[4-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12501513.png)
(5E)-5-(1-{[4-(trifluoromethyl)benzyl]amino}ethylidene)-1-[4-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of trifluoromethyl groups. Common synthetic routes may involve the use of reagents such as trifluoromethyl iodide and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials with specific properties, such as high stability or reactivity.
Mecanismo De Acción
The mechanism by which (5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione include other diazinane derivatives and compounds with trifluoromethyl groups. Examples include:
- 1,3-diazinane-2,4,6-trione derivatives
- Trifluoromethyl-substituted aromatic compounds
Uniqueness
The uniqueness of (5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. These properties make it valuable for various applications, particularly in fields requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C21H15F6N3O3 |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
6-hydroxy-5-[C-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]carbonimidoyl]-1-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15F6N3O3/c1-11(28-10-12-2-4-13(5-3-12)20(22,23)24)16-17(31)29-19(33)30(18(16)32)15-8-6-14(7-9-15)21(25,26)27/h2-9,32H,10H2,1H3,(H,29,31,33) |
Clave InChI |
TUJGJRKKQLDCON-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCC1=CC=C(C=C1)C(F)(F)F)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501433.png)
![2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12501434.png)

![2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B12501443.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B12501454.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B12501463.png)

![2-[4-(benzyloxy)-3-ethoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12501468.png)


![Tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B12501488.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501501.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methyldiazirin-3-yl)propanoic acid](/img/structure/B12501503.png)

